molecular formula C7H6F2N2S B2429610 (3,5-Difluorophenyl)thiourea CAS No. 791594-33-7

(3,5-Difluorophenyl)thiourea

Cat. No. B2429610
M. Wt: 188.2
InChI Key: HDQWFHUGMKRYIN-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6F2N2S. It has a molecular weight of 188.20 g/mol .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)thiourea” consists of a thiourea group (NHCSNH2) attached to a phenyl ring with two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) .


Physical And Chemical Properties Analysis

“(3,5-Difluorophenyl)thiourea” is a solid powder with a melting point of 146-148°C . It has a molecular weight of 188.20 g/mol .

Scientific Research Applications

  • Cycloaddition Reactions in Organic Synthesis
    (3,5-Difluorophenyl)thiourea plays a role in organic synthesis, particularly in [3+2] cycloaddition reactions. This process, catalyzed by Yb(OTf)3, efficiently produces diverse 2-amino-4,5-dihydrothiophenes. This reaction demonstrates the utility of thioureas as amino sources and in decarbalkoxylation, a key step in various synthetic routes (Xie et al., 2019).

  • Role in Organocatalysis
    Thiourea derivatives, including those with (3,5-difluorophenyl) motifs, are extensively used as organocatalysts. Their ability to activate substrates and stabilize developing charges via hydrogen bonding is pivotal in various organic transformations. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, for example, is a prominent H-bond organocatalyst in this context (Zhang, Bao, & Xing, 2014).

  • Investigation in Spectroscopy and Molecular Docking
    Studies on thiourea derivatives have extended to spectroscopy and molecular docking. For instance, the derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been analyzed for its molecular structure, electrostatic potential, and optical properties. Such investigations are crucial for understanding the molecule's reactivity and potential as a lead compound in developing new agents (Aswathy et al., 2017).

  • Green Synthesis of Thiourea Derivatives
    The environmental aspect of synthesizing thiourea derivatives is also crucial. A study reports a green approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy, presenting an environmentally friendly method for producing these compounds (Kumavat et al., 2013).

  • Applications in Analytical Chemistry
    Thiourea compounds are employed in analytical chemistry, notably in the pre-reduction and masking of interferences in multi-element determinations. For example, they are used in the determination of elements like arsenic, antimony, and bismuth by hydride generation inductively coupled plasma atomic emission spectrometry, highlighting their role in analytical methodologies (Uggerud & Lund, 1995).

Safety And Hazards

Handling of “(3,5-Difluorophenyl)thiourea” should be performed in a well-ventilated place. Suitable protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided . It is harmful if swallowed and may cause cancer .

properties

IUPAC Name

(3,5-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWFHUGMKRYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl)thiourea

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38.73 mmol) was added to a stirred solution of ammonium thiocyanate (3.83 g, 50.35 mmol) in acetone (80 mL) at 30° C. The mixture was stirred at reflux for 30 minutes, then cooled to 50° C., and a solution of 3,5-difluoroaniline (5.00 g, 38.73 mmol) in acetone (10 mL) was added in one portion. The mixture was stirred at reflux for 30 minutes. A solution of NaOH (5.42 g, 135.54 mmol) in water (65 mL) was added, and the mixture was stirred at reflux for 20 minutes and then cooled to 20° C. Concentrated HCl was added to adjust the acidity to pH=5, and then the mixture was adjusted to slightly alkaline by the addition of conc. ammonium hydroxide. After 30 minutes, the mixture was cooled to 10° C. and extracted with EtOAc, and the combined organic layer was washed with brine, filtered, and concentrated to afford N-(3,5-difluorophenyl) thiourea (3.52 g, 48%). ret. time 1.73; m/z 189.0 (MH+); 1H NMR (400 MHz, MeOH-d4) δ 6.72 (m, 1H), 7.16 (m, 2H).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.42 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Citations

For This Compound
9
Citations
M Yanagawa, M Kobayashi, M Ikeda… - Chemical and …, 2020 - jstage.jst.go.jp
Catalytic dearomative transformations of phenol variants via an ipso-Friedel-Crafts reaction could provide a straightforward method for the rapid assembly of functionalized …
Number of citations: 2 www.jstage.jst.go.jp
RA Wagdy, PJ Chen, MM Hamed, SS Darwish… - Bioorganic …, 2022 - Elsevier
The transcription factor NF-κB is a pivotal mediator of chronic inflammatory and autoimmune diseases. Based on our previously published dual EGFR/NF-κB inhibitors, we designed and …
Number of citations: 2 www.sciencedirect.com
MM Hamed, SS Darwish, J Herrmann… - Journal of medicinal …, 2017 - ACS Publications
The activation of the NF-κB transcription factor is a major adaptive response induced upon treatment with EGFR kinase inhibitors, leading to the emergence of resistance in nonsmall …
Number of citations: 31 pubs.acs.org
JL Woodring, SH Lu, L Krasnova… - Journal of Medicinal …, 2019 - ACS Publications
Antiviral drug resistance in influenza infections has been a major threat to public health. To develop a broad-spectrum inhibitor of influenza to combat the problem of drug resistance, we …
Number of citations: 10 pubs.acs.org
R Hewawasam - 2020 - search.proquest.com
Organocatalysis for Ring-Opening Polymerization (ROP) has come a long way in recent developments to afford precisely tailored and highly adorned biodegradable polyesters. A …
Number of citations: 3 search.proquest.com
JU Pothupitiya - 2019 - search.proquest.com
The use of non-biodegradable polymeric materials has been a growing threat to the environment. Attention has been greatly focused by many scientists on monomers derived from …
Number of citations: 2 search.proquest.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
Benzene fused pyrimidine (quinazoline) is widely utilized as a bioactive scaffold during the development of drugs for a multitude of disease states. The quinazoline scaffold has enjoyed …
Number of citations: 2 www.sciencedirect.com
ML Zhu, CY Wang, CM Xu, WP Bi… - Medical Science Monitor …, 2017 - ncbi.nlm.nih.gov
Background Colorectal adenocarcinoma is the second leading cause of cancer-related death in the world. The stage of the disease is related to the survival of the patient, and in early …
Number of citations: 5 www.ncbi.nlm.nih.gov

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